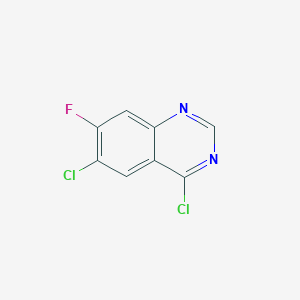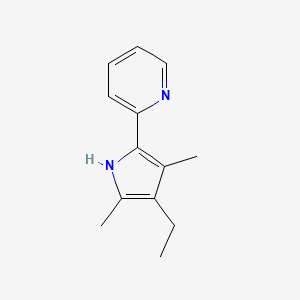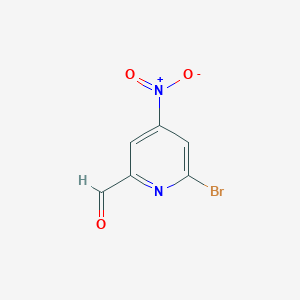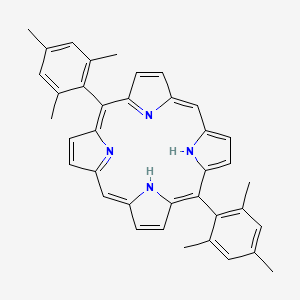
4,6-Dichloro-7-fluoroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-7-fluoroquinazoline is a quinazoline derivative characterized by the presence of chlorine and fluorine atoms at specific positions on the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-7-fluoroquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4,6-dichloroquinazoline with a fluorinating agent to introduce the fluorine atom at the 7-position. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as zinc chloride (ZnCl2) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps like purification through crystallization or chromatography to ensure the desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dichloro-7-fluoroquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown promise in biological studies, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-7-fluoroquinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .
Comparación Con Compuestos Similares
4,6-Dichloroquinazoline: Lacks the fluorine atom at the 7-position.
7-Fluoroquinazoline: Lacks the chlorine atoms at the 4 and 6 positions.
4,6-Dichloro-2-methylquinazoline: Contains a methyl group at the 2-position instead of a fluorine atom at the 7-position.
Uniqueness: 4,6-Dichloro-7-fluoroquinazoline is unique due to the specific combination of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for the exploration of diverse chemical reactions and potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H3Cl2FN2 |
|---|---|
Peso molecular |
217.02 g/mol |
Nombre IUPAC |
4,6-dichloro-7-fluoroquinazoline |
InChI |
InChI=1S/C8H3Cl2FN2/c9-5-1-4-7(2-6(5)11)12-3-13-8(4)10/h1-3H |
Clave InChI |
CABBTLAYNAFWRT-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)F)N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[4-(2-formyl-1H-pyrrol-1-yl)phenoxy]phenyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B12866811.png)
![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866814.png)




![3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-](/img/structure/B12866858.png)


![2,4-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12866882.png)

![2-Bromo-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12866906.png)
![6-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866914.png)

